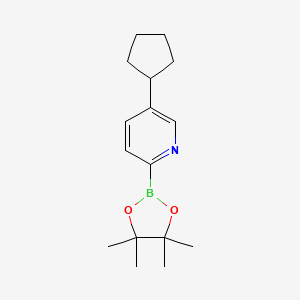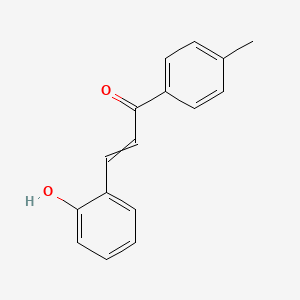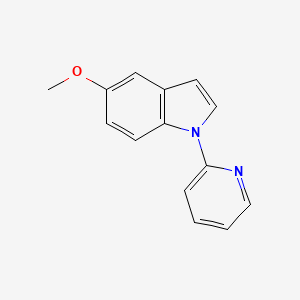![molecular formula C33H21BrN4 B14125603 3-Bromo-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole](/img/structure/B14125603.png)
3-Bromo-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole is an organic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which contribute to its high thermal stability and efficient light-emitting characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole typically involves the bromination of 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole. This can be achieved by reacting 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole with N-bromosuccinimide (NBS) in tetrahydrofuran at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction reactions can modify the electronic structure of the compound .
Aplicaciones Científicas De Investigación
3-Bromo-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole has several scientific research applications:
Organic Electronics: It is widely used in the development of OLEDs due to its high thermal stability and efficient light-emitting properties.
Photovoltaics: The compound is explored for use in organic solar cells as a donor or acceptor material.
Photocatalysis: Its unique electronic properties make it a potential candidate for photocatalytic applications.
Material Science: The compound is studied for its potential in creating new materials with desirable electronic and optical properties.
Mecanismo De Acción
The mechanism by which 3-Bromo-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole exerts its effects is primarily through its interaction with electronic states. The compound’s structure allows for efficient charge transfer and light emission. The bromine atom and the triazinyl group play crucial roles in modulating the compound’s electronic properties, enhancing its performance in electronic applications .
Comparación Con Compuestos Similares
Similar Compounds
9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole: Lacks the bromine atom, resulting in different electronic properties.
2-Bromo-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole: An isomer with bromination at a different position, affecting its reactivity and properties.
Uniqueness
3-Bromo-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole stands out due to its specific bromination pattern, which enhances its electronic properties and makes it particularly suitable for applications in OLEDs and other electronic devices .
Propiedades
Fórmula molecular |
C33H21BrN4 |
|---|---|
Peso molecular |
553.4 g/mol |
Nombre IUPAC |
3-bromo-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C33H21BrN4/c34-25-17-20-30-28(21-25)27-13-7-8-14-29(27)38(30)26-18-15-24(16-19-26)33-36-31(22-9-3-1-4-10-22)35-32(37-33)23-11-5-2-6-12-23/h1-21H |
Clave InChI |
UXJFZVGWXDHRQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)Br)C6=CC=CC=C64)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,5,5-tetramethyl-2-[(Z)-3-phenylbut-2-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B14125527.png)


![7-Azaspiro[3.5]nonane-2,7-dicarboxylic acid, 7-(phenylmethyl) ester](/img/structure/B14125547.png)

![Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiolate](/img/structure/B14125556.png)

![methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B14125568.png)
![N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide](/img/structure/B14125569.png)
![2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B14125581.png)



